5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with Furan-2-carboxamide: The final step involves the coupling of the brominated benzoxazole derivative with furan-2-carboxamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the benzoxazole or furan rings.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzoxazole derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Research: It is used in studies to understand the mechanisms of action of benzoxazole derivatives and their interactions with biological targets.
Drug Discovery: The compound serves as a lead molecule for the development of new therapeutic agents with improved efficacy and reduced side effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes . It may also exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
- 6-bromo-1,3-benzodioxole-5-carboxaldehyde
Uniqueness
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is unique due to the presence of the 6-methyl-1,3-benzoxazole moiety, which imparts specific pharmacological properties. The combination of the benzoxazole and furan rings in the same molecule enhances its potential as a versatile pharmacophore with a broad spectrum of biological activities.
Properties
Molecular Formula |
C19H13BrN2O3 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13BrN2O3/c1-11-5-6-14-16(9-11)25-19(22-14)12-3-2-4-13(10-12)21-18(23)15-7-8-17(20)24-15/h2-10H,1H3,(H,21,23) |
InChI Key |
LAHDKMJYVWRGBD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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